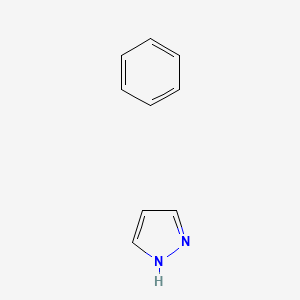
benzene;1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene;1H-pyrazole is a compound that combines the aromatic hydrocarbon benzene with the heterocyclic compound 1H-pyrazole Benzene is a well-known aromatic hydrocarbon with a six-membered ring structure, while 1H-pyrazole is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene;1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with carbonyl compounds, such as diketones or aldehydes, in the presence of benzene. This reaction typically requires mild conditions and can be catalyzed by acids or bases. Another method involves the cycloaddition of hydrazones with alkynes, which can be facilitated by transition metal catalysts such as copper or palladium .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions using readily available starting materials. The process may include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzene;1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Benzene;1H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of benzene;1H-pyrazole and its derivatives often involves interactions with specific molecular targets, such as enzymes and receptors. For example, some pyrazole derivatives act as inhibitors of cyclooxygenase enzymes, reducing inflammation by blocking the production of prostaglandins. Other derivatives may interact with DNA or proteins, leading to anticancer or antimicrobial effects .
Comparación Con Compuestos Similares
Benzene;1H-pyrazole can be compared with other similar compounds, such as:
Imidazole: Both compounds contain a five-membered ring with two nitrogen atoms, but imidazole has nitrogen atoms at positions 1 and 3, while pyrazole has them at positions 1 and 2.
Indazole: Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring. It shares some chemical properties with this compound but has a different structural arrangement.
Pyrazoline: Pyrazoline is a reduced form of pyrazole, containing a five-membered ring with two nitrogen atoms and one double bond
This compound is unique due to its combination of aromatic and heterocyclic properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
835653-09-3 |
|---|---|
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
benzene;1H-pyrazole |
InChI |
InChI=1S/C6H6.C3H4N2/c1-2-4-6-5-3-1;1-2-4-5-3-1/h1-6H;1-3H,(H,4,5) |
Clave InChI |
XLTRGZZLGXNXGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC=C1.C1=CNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


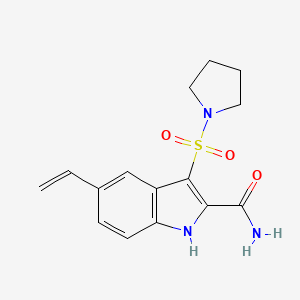
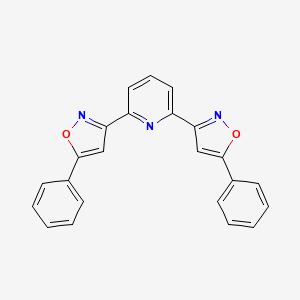
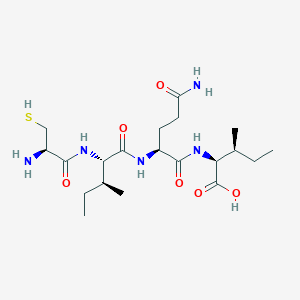
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
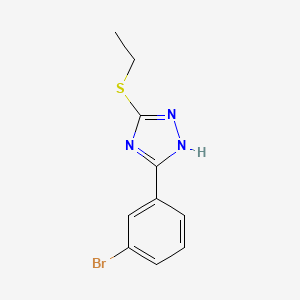
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)
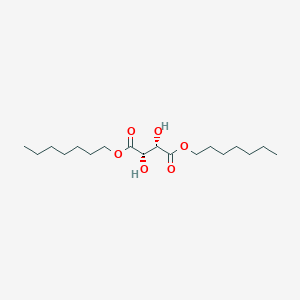
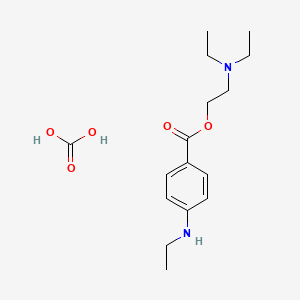
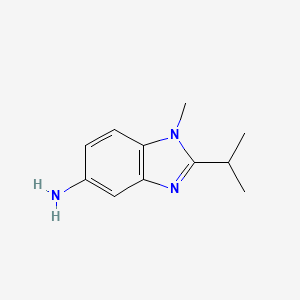
![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)
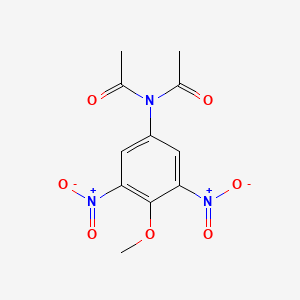
![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)
![2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14183953.png)
![4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde](/img/structure/B14183965.png)
